2-Ethyl-2-hexenal

Description

Significance in Industrial Organic Synthesis Pathways

The industrial production of 2-Ethyl-2-hexenal (B1232207) is predominantly achieved through the base-catalyzed aldol (B89426) condensation and subsequent dehydration of n-butyraldehyde google.comnih.govpressbooks.pubgoogle.com. This reaction is a cornerstone in the synthesis of 2-ethylhexanol, a high-volume chemical. The process typically involves reacting butyraldehyde (B50154) under specific catalytic conditions to form this compound, which is then hydrogenated to yield 2-ethylhexanol google.combch.roresearchgate.netresearchgate.netrsc.orgnih.govpressbooks.pub.

The primary industrial significance of this compound lies in its role as a direct precursor to 2-ethylhexanol. 2-Ethylhexanol is a key alcohol used extensively in the production of plasticizers, such as dioctyl phthalate (B1215562) (DOP), which are vital for imparting flexibility to PVC and other polymers google.combch.roresearchgate.netresearchgate.net. It also serves as a precursor for octylacrylate synthesis, a component in modern dyes, and is utilized in synthetic lubricants and as an oxidation inhibitor google.comresearchgate.net. The global production capacity for 2-ethylhexanol is substantial, underscoring the importance of its intermediate, this compound bch.ro.

Beyond its role in 2-ethylhexanol production, this compound itself has niche industrial applications. It is employed in the synthesis of certain insecticides and acts as a warning odorant in leak detection systems nih.govnih.gov. Furthermore, research has highlighted its potent antifungal and antimicrobial activities, suggesting potential uses in the preservation of agricultural materials like grains and hay, as well as in other biocidal applications nih.gov.

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | nih.gov |

| Molecular Weight | 126.20 g/mol | nih.gov |

| IUPAC Name | (E)-2-ethylhex-2-enal | nih.govnih.gov |

| Boiling Point | 175°C | chemicalbook.com |

| Appearance | Yellowish liquid | |

| Purity (GC) | ≥94.0% | |

| Isomeric Form | Exists as a mixture of cis- and trans-isomers |

Table 2: Typical Synthesis Conditions for this compound

| Parameter | Condition | Source |

| Reaction Type | Aldol condensation and dehydration of butyraldehyde | google.comnih.govpressbooks.pubgoogle.com |

| Catalyst | Solid base catalysts (e.g., MgO/Al₂O₃, CaO/Al₂O₃), alkaline catalyst aqueous solution | google.comgoogle.com |

| Temperature | 80–220°C (optimal 100–180°C) | google.com |

| Pressure | 0.1–1.0 MPa | google.com |

| Solvent | 2-Ethylhexyl Alcohol | google.com |

| Butyraldehyde:Solvent Ratio | 0.1–10 (mass ratio) | google.com |

| Reported Yield | Up to 96% | google.com |

Academic Research Landscape and Trajectories of this compound Studies

Academic research concerning this compound primarily focuses on optimizing its synthesis and its subsequent conversion, particularly hydrogenation to 2-ethylhexanol. Significant efforts have been directed towards developing efficient and selective catalysts for the aldol condensation of butyraldehyde. Studies explore various solid base catalysts, including mixed metal oxides like MgO/Al₂O₃, and investigate the impact of catalyst composition, preparation methods, and reaction parameters such as temperature, pressure, and solvent choice on yield and selectivity google.comgoogle.com. Research also delves into continuous process designs, utilizing fixed-bed reactors for improved efficiency google.com.

A substantial body of research is dedicated to the hydrogenation of this compound to 2-ethylhexanol, a critical step in industrial production bch.roresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net. This area investigates the performance of various heterogeneous catalysts, with a strong emphasis on nickel-based systems, including Ni-Cu/silica (B1680970) and modified Ni/Al₂O₃ catalysts bch.roresearchgate.netresearchgate.netrsc.orgresearchgate.net. Researchers aim to understand and optimize reaction kinetics, catalyst stability, and selectivity towards 2-ethylhexanol, often studying the sequential hydrogenation of the carbon-carbon double bond and the carbonyl group bch.roresearchgate.net. Studies have explored reaction conditions such as temperature ranges from 100°C to 170°C and pressures from 0.12 MPa to 4.0 MPa in liquid-phase hydrogenation bch.roresearchgate.netrsc.org.

Furthermore, academic interest extends to the direct synthesis of 2-ethylhexanol from n-butanal, integrating the aldol condensation and hydrogenation steps into a single-stage process using bifunctional catalysts rsc.org. Research also touches upon the inherent biological activities of this compound, such as its antimicrobial and antifungal properties, exploring its potential in various applications nih.gov.

Table 3: Typical Hydrogenation Conditions for this compound to 2-Ethylhexanol

| Parameter | Condition | Source |

| Reaction Type | Hydrogenation of C=C double bond and C=O group | bch.roresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Catalyst | Nickel-based catalysts (e.g., Ni-Cu/silica, Ni/Al₂O₃, Ni/Ce-Al₂O₃) | bch.roresearchgate.netresearchgate.netrsc.orgresearchgate.net |

| Temperature | 100–170°C | bch.roresearchgate.netrsc.orgresearchgate.net |

| Pressure | 0.12–3.5 MPa (12–35 bar) or up to 4.0 MPa | bch.roresearchgate.netrsc.org |

| Phase | Liquid phase | bch.roresearchgate.net |

| Key Research Focus | Catalyst development, kinetic studies, selectivity, integrated synthesis processes | bch.roresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net |

Compound Name Table

| Common Name | IUPAC Name | CAS Number |

| This compound | (E)-2-ethylhex-2-enal | 645-62-5 |

| n-Butyraldehyde | Butanal | 123-72-8 |

| 2-Ethylhexanol | 2-Ethylhexan-1-ol | 104-76-7 |

| Dioctyl Phthalate | Bis(2-ethylhexyl) phthalate | 117-81-7 |

| Octyl Acrylate | 2-Ethylhexyl acrylate | 103-11-7 |

| 2-Ethylhexanal (B89479) | 2-Ethylhexanal | 123-06-8 |

| Crotonaldehyde | But-2-enal | 4170-30-3 |

| Acetaldol | 3-Hydroxybutanal | 107-74-4 |

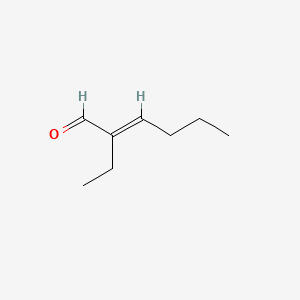

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-ethylhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLMCYQHBRSDND-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\CC)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethyl-3-propylacrolein is a yellow liquid. Floats on water. (USCG, 1999), Yellow liquid with a powerful odor; [Hawley] | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-2-hexen-1-al | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 °F at 760 mmHg (NTP, 1992), 175 °C | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

155 °F (NTP, 1992), 155 °F OC | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER: 0.07 G/100 ML | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.857 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8518 | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR=1) | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1 MM HG AT 20 °C | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-2-hexen-1-al | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, YELLOW LIQUID | |

CAS No. |

645-62-5, 64344-45-2 | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-3-propylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-propylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064344452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-hexenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexenal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethylhex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YL9T443B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethyl 2 Hexenal

Aldol (B89426) Condensation Routes for 2-Ethyl-2-hexenal (B1232207) Formation

The formation of this compound is achieved through an aldol condensation reaction. This class of reaction involves the combination of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.

N-Butyraldehyde Self-Condensation Reactions

The reaction mechanism typically involves the formation of an enolate from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second n-butyraldehyde molecule. The subsequent dehydration step is often facilitated by the reaction conditions, particularly temperature.

Catalytic Systems for Aldol Condensation

A variety of catalytic systems have been developed to enhance the rate and selectivity of the n-butyraldehyde self-condensation reaction. These can be broadly categorized into heterogeneous and homogeneous systems, each with distinct advantages and disadvantages.

Heterogeneous solid base catalysts are widely employed due to their ease of separation from the reaction mixture and potential for continuous processing. google.com Solid solutions of magnesium oxide and aluminum oxide, particularly those with a high surface area, have proven to be effective catalysts for the liquid-phase aldol condensation of n-butyraldehyde. google.comgoogle.com These materials, related to hydrotalcite, can achieve high conversion and selectivity to this compound at temperatures below 200°C. google.comgoogle.com Specifically, MgO-Al2O3 solid solutions with a surface area between 250 and 350 m²/g are particularly effective. google.com

Similarly, modified calcium oxide has been investigated as a stable solid base catalyst for aldol condensation reactions. ias.ac.inias.ac.in The modification of commercial CaO can lead to a highly efficient and stable catalyst. ias.ac.in

Magnesium Oxide-Aluminum Oxide (MgO-Al2O3): Research has shown that solid solutions of MgO-Al2O3 with high surface areas are effective in promoting the aldol condensation of n-butyraldehyde. google.com These catalysts can operate efficiently in the liquid phase at moderate temperatures, offering high yields and selectivity for this compound. google.comgoogle.com The effectiveness of these catalysts is attributed to their basic properties and high surface area, which facilitates the necessary catalytic steps of the aldol condensation. google.com

Table 1: Performance of MgO-Al2O3 Catalyst in n-Butyraldehyde Condensation

| Temperature (°C) | Conversion (%) | Selectivity to this compound (%) |

| 80 | >80 | >80 |

| 100 | >85 | >80 |

| 120 | ~90 | >80 |

| 150 | ~90 | >80 |

Note: Data derived from patent information describing the effectiveness of high surface area MgO-Al2O3 solid solutions. google.com

Calcium Oxide-Aluminum Oxide (CaO-Al2O3): While specific data for CaO-Al2O3 in n-butyraldehyde condensation is less detailed in the provided context, the use of modified CaO as a stable solid base catalyst for other aldol condensations suggests its potential applicability. ias.ac.inias.ac.in The modification of CaO aims to enhance its stability and catalytic activity by protecting its basic sites from poisoning by atmospheric CO2 and moisture. ias.ac.in

Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the reaction products. To address this, immobilized catalysts and novel solvent systems like ionic liquids have been explored.

Sulfonic acid functionalized ionic liquids (SFILs) have emerged as effective catalysts for the self-condensation of n-butyraldehyde. acs.orgacs.org These catalysts possess both acidic and ionic properties, which can be tuned to optimize catalytic performance. acs.org The acidity of the SFILs plays a crucial role in their catalytic activity, with stronger acids generally leading to higher conversion rates of n-butyraldehyde. acs.org

One study found that SFILs with triethylammonium (B8662869) cations demonstrated superior catalytic performance compared to those with imidazolium (B1220033) or pyridinium (B92312) cations. acs.org Specifically, [HSO3-b-N(Et)3]p-TSA showed the highest selectivity. acs.orgresearchgate.net Under optimized conditions (mass ratio of catalyst to n-butyraldehyde = 0.1, temperature = 393 K, time = 6 h), a conversion of 89.7% and a selectivity to this compound of 87.8% were achieved. researchgate.net A key advantage of these ionic liquid catalysts is their potential for reuse without a significant loss in performance. researchgate.net

Table 2: Catalytic Performance of Various Sulfonic Acid Functionalized Ionic Liquids

| Catalyst | n-Butyraldehyde Conversion (%) | This compound Selectivity (%) |

| [HSO3-p-N(Et)3]p-TSA | 89.1 | 84.5 |

| [HSO3-b-N(Et)3]p-TSA | 89.7 | 87.8 |

| [HSO3-p-Py]p-TSA | 78.9 | 85.1 |

| [HSO3-b-MIM]p-TSA | 72.4 | 86.3 |

Reaction conditions: Mass ratio of catalyst to n-butyraldehyde = 0.1, reaction temperature = 393 K, reaction time = 6 h. acs.org

Zeolites, with their well-defined pore structures and tunable acidity, have also been investigated as catalysts for aldol condensation. The acidic properties of zeolites, including both Brønsted and Lewis acid sites, can influence the reaction pathway and product selectivity. researchgate.net

The addition of promoters to catalysts can significantly enhance their activity, selectivity, and stability. In the context of n-butyraldehyde condensation, various promoters have been studied.

For instance, the modification of γ-Al2O3 with cerium (Ce) has been shown to improve its catalytic performance in the self-condensation of n-butyraldehyde. rsc.org The Ce-modified γ-Al2O3 catalyst exhibited higher conversion and yield of this compound compared to the unmodified alumina. rsc.orgresearchgate.net This improvement is attributed to the alteration of the acid-base properties of the catalyst surface upon the addition of cerium. rsc.org Studies have shown that the acid-base properties of the Ce-Al2O3 catalyst play a more dominant role in its catalytic performance than the valence state of cerium. rsc.org

The use of alkali metals as promoters has also been explored. For example, promoting silica (B1680970) with sodium showed activity for the conversion of butyraldehyde (B50154) to this compound, although rapid deactivation was observed. researchgate.net Alkali metals and their oxides can be used to adjust the acidity or enhance the basicity of catalyst supports. researchgate.net

Process Optimization and Intensification in this compound Synthesis

The industrial synthesis of this compound is primarily achieved through the self-condensation of n-butyraldehyde, a classic aldol condensation reaction followed by dehydration. nih.gov Optimization of this process is crucial for maximizing yield and selectivity while minimizing costs and environmental impact.

Continuous Flow Reactor Design and Performance

Continuous flow processes, particularly those employing fixed-bed reactors, represent a significant advancement in the synthesis of this compound. google.com This approach is favored for its potential to overcome the inefficiencies associated with batch reactions. researchgate.net The design often involves passing liquid n-butyraldehyde through a fixed mass of a solid basic catalyst. google.com

A key innovation in this area is the use of high-surface-area solid solutions of magnesium oxide and aluminum oxide (MgO-Al2O3), which function as effective basic catalysts for the aldol condensation in the liquid phase. google.com These catalysts are designed for durability and suitable flow properties within a fixed-bed system. google.com Continuous-flow microreactors have also been highlighted as a scalable and safe technology for related oxidation reactions, offering superior control over mixing and heating due to a large surface-to-volume ratio. nih.gov For the synthesis of similar hexenal (B1195481) intermediates, a two-stage microreactor system has demonstrated a space-time yield over 1200 times that of a traditional batch reactor, achieving a final product yield of 72%. researchgate.net

Batch Reactor Methodologies and Scalability

While continuous flow is gaining prominence, batch and semi-batch reactor methodologies remain relevant. In one patented process, the synthesis is carried out in two series-connected reactors where butyraldehyde as the raw material undergoes condensation and dehydration under the action of an alkaline catalyst. google.com This method utilizes a counter-flow design where the raw butyraldehyde contacts the aqueous alkaline catalyst solution, allowing for a milder reaction process that reduces the formation of by-products. google.com

The scalability of batch processes, however, can present challenges. Industrial production of 2-ethylhexanol, for which this compound is a direct precursor, often suffers from long process flows, high energy consumption, and the generation of alkaline wastewater, with a significant portion of the product's cost attributed to purification and wastewater treatment. researchgate.net The use of solid catalysts in fixed-bed reactors, as described in continuous processes, aims to mitigate these issues by simplifying catalyst separation and reducing waste streams. google.com

Influence of Reaction Conditions (Temperature, Pressure, Reactant Ratios) on Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on the precise control of reaction conditions.

Temperature: The reaction is typically conducted at elevated temperatures. Studies using a solid MgO-Al2O3 catalyst show a clear correlation between temperature, reactant conversion, and product selectivity. As temperature increases, the conversion of n-butyraldehyde generally increases, but selectivity towards this compound may decrease at higher temperatures due to the formation of byproducts. google.com Patented processes specify optimal temperature ranges between 80°C and 220°C, with a preferred range of 100°C to 180°C for achieving high yields. google.com In some configurations, the reaction temperature can range from 30°C to 200°C. google.com

Influence of Temperature on n-Butyraldehyde Aldol Condensation

Data derived from a continuous process using a solid solution of magnesium oxide and aluminum oxide as a catalyst. google.com

Pressure: Reaction pressure is another critical parameter. For liquid-phase condensation over a solid base catalyst, the pressure is typically maintained between 0.1 MPa and 1.0 MPa (approximately 1 to 10 atmospheres), with a preferred range of 0.2 MPa to 0.5 MPa. google.com In integrated processes where the subsequent hydrogenation to 2-ethylhexanal (B89479) occurs in the same reactor, higher pressures, such as 3.2 MPa, may be employed. rsc.org

Reactant Ratios: In some process designs, a solvent is used. For instance, 2-ethylhexanol can be used as a solvent, with the mass ratio of solvent to n-butyraldehyde ranging from 0.1 to 10. google.com This can influence reaction kinetics and help manage the heat generated during the exothermic condensation reaction.

Alternative and Emerging Synthetic Strategies for this compound Production

Beyond the conventional self-condensation of n-butyraldehyde, research is exploring alternative feedstocks and catalytic systems. One novel approach demonstrates the conversion of ethanol (B145695) to this compound using a tandem, biphasic catalytic process with solar energy as the sole input. nih.gov This strategy involves a sequential oxidation-aldol-hydrogenation-aldol process. The system utilizes photocatalysis to drive the enzymatic oxidation of ethanol, while biphasic media and subsequent catalytic steps involving aldol coupling and palladium-assisted hydrogenation facilitate the carbon-chain extension from a C2 alcohol to the C8 product, this compound. nih.gov This method represents a significant step towards producing valuable chemicals from renewable bio-based feedstocks like ethanol. nih.gov

Formation of this compound as a Chemical Byproduct (e.g., in Guerbet Coupling Chemistry)

This compound is not only a target product but also a key intermediate in other important chemical transformations, most notably the Guerbet reaction. rsc.org The Guerbet reaction is a condensation process that converts primary alcohols into their higher, branched-chain dimer alcohols. rsc.org The commonly accepted mechanism involves a four-step sequence:

Dehydrogenation of the starting alcohol (e.g., n-butanol) to its corresponding aldehyde (n-butyraldehyde).

Aldol addition of the aldehyde molecules.

Dehydration of the aldol adduct to form an unsaturated aldehyde, which in the case of starting with n-butanol is this compound.

Hydrogenation of the unsaturated aldehyde and other intermediates to the final saturated Guerbet alcohol (e.g., 2-ethyl-1-hexanol). rsc.org

Table of Chemical Compounds

Reactivity and Advanced Chemical Transformations of 2 Ethyl 2 Hexenal

Catalytic Hydrogenation of 2-Ethyl-2-hexenal (B1232207)

Consecutive Hydrogenation to 2-Ethylhexanol

Role of Bimetallic and Supported Catalyst Systems in Complete Hydrogenation

The selective hydrogenation of this compound to 2-ethylhexanol is a critical step in its industrial application. This process typically involves the sequential hydrogenation of the carbon-carbon double bond to form 2-ethylhexanal (B89479), followed by the hydrogenation of the carbonyl group to yield 2-ethylhexanol. Achieving high selectivity and conversion often relies on the judicious choice of catalyst systems, with bimetallic and supported catalysts playing a crucial role.

Nickel-based catalysts, particularly supported nickel catalysts like Ni/Al₂O₃ and Ni/SiO₂, are widely employed due to their activity and cost-effectiveness bch.roscielo.brresearchgate.netacs.orgscite.aiepa.govresearchgate.net. The addition of promoters or the formation of bimetallic systems can significantly enhance performance. For instance, Ni-Cu/silica (B1680970) catalysts have demonstrated effectiveness in the liquid-phase hydrogenation of this compound to 2-ethylhexanol, showing a much higher rate for the hydrogenation of the C=C bond compared to the C=O bond bch.roresearchgate.net. Other bimetallic systems, such as Pd/Co–B, have also shown high activity and selectivity for 2-ethyl-1-hexanol production, attributed to a synergistic effect between palladium and cobalt acs.org. Supported catalysts, like Pd on various supports (e.g., Pd/SiO₂, Pd/Al₂O₃), are also investigated for their efficacy in selective hydrogenation acs.orgresearchgate.netgoogle.com. The specific support material and the dispersion of the active metal significantly influence catalytic activity and selectivity scielo.brresearchgate.netacs.orgresearchgate.net. For example, Ni/Al₂O₃ catalysts with varying nickel content have been studied, with the highest selectivity for 2-ethylhexanal achieved with catalysts containing 7.3% wt Ni scielo.brresearchgate.net.

Reaction Kinetics and Activation Energy Considerations for 2-Ethylhexanol Production

Understanding the reaction kinetics and activation energy is paramount for optimizing the hydrogenation process and designing efficient reactors. The hydrogenation of this compound to 2-ethylhexanol is generally considered a consecutive reaction, often following pseudo-first-order kinetics under specific conditions scielo.brepa.govacs.orgresearchgate.net.

Studies have reported activation energies for the sequential hydrogenation steps. For instance, on a specific nickel-based catalyst, the activation energy for the hydrogenation of this compound to 2-ethylhexanal was found to be 33.66 kJ/mol, while the subsequent hydrogenation of 2-ethylhexanal to 2-ethylhexanol had an activation energy of 58.39 kJ/mol researchgate.netepa.gov. This indicates that the hydrogenation of the carbon-carbon double bond is kinetically favored over the hydrogenation of the carbonyl group. Other kinetic studies suggest that the reaction can follow zero-order kinetics under certain conditions, such as with Raney Nickel ijcce.ac.ir. Advanced kinetic models, like the Langmuir-Hinshelwood model, are employed to describe the adsorption and reaction rates on catalyst surfaces, considering different site types for the sequential steps acs.orgresearchgate.net.

Reactor Design and Operational Parameters in Industrial Hydrogenation Processes

Industrial hydrogenation of this compound to 2-ethylhexanol is typically carried out in continuous processes, utilizing various reactor designs. Fixed-bed reactors are common due to their compatibility with solid catalysts and ease of scale-up google.comrsc.org. Slurry reactors are also employed, particularly for liquid-phase hydrogenation scielo.brijcce.ac.ir. Plug flow reactors (PFRs) have been designed and simulated for this process, with specific dimensions and operating parameters optimized for high conversion and yield researchgate.netscribd.comsaspublishers.comresearchgate.netsaspublishers.com.

Key operational parameters that influence the hydrogenation efficiency include temperature, pressure, and reactant/hydrogen flow rates. Typical operating temperatures range from 100°C to 180°C, with pressures varying from atmospheric up to 100 bars or even 500 atmospheres in some patented processes acs.orgijcce.ac.irsaspublishers.comgoogle.com. For example, optimal conditions for 2-ethylhexanol production from 2-Ethyl-3-Propylacrolein (EPA), a related precursor, were reported at 155°C and 4.4 bars, with hydrogen flow rate being a critical parameter researchgate.netscribd.com. Liquid-phase hydrogenation often operates at temperatures between 120°C and 140°C and pressures between 12-35 bar bch.roresearchgate.net. Diluted systems in liquid-phase operation at 33 bar and 130°C can achieve complete conversion .

Theoretical and Computational Approaches to Hydrogenation Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the intricate mechanisms of this compound hydrogenation on catalyst surfaces. These studies help elucidate adsorption modes, transition states, and reaction pathways, guiding the development of more efficient catalysts.

DFT calculations have been performed on palladium surfaces, such as Pd(111), to investigate the hydrogenation of this compound acs.orgresearchgate.net. These studies explore various adsorption configurations of this compound on the Pd(111) surface, finding that cis-conformers are generally more stable than trans-conformers acs.orgresearchgate.net. The research highlights different reaction pathways, such as E-η³-trans and E-η⁴-trans modes, with the E-η³-trans mode playing a primary role in the hydrogenation reactions acs.orgresearchgate.net. DFT calculations reveal that the sequential hydrogenation process, from this compound to 2-ethylhexanal and then to 2-ethylhexanol, is critical, with the formation of the 2-ethylhexanal intermediate being a key step acs.orgresearchgate.net. These computational findings are crucial for understanding the surface chemistry and designing catalysts with specific active sites to promote desired reaction pathways.

Byproduct Formation in Hydrogenation Processes

While the primary goal of hydrogenation is the selective production of 2-ethylhexanol, various side reactions can lead to the formation of byproducts. The nature and extent of byproduct formation are highly dependent on the catalyst, reaction conditions, and the specific hydrogenation pathway.

Oxidation Reactions of this compound

Aldehydes, including this compound, are susceptible to oxidation, typically yielding corresponding carboxylic acids. This reaction pathway is important to consider, as it can occur under certain process conditions or as a degradation route.

Formation of Corresponding Carboxylic Acids (e.g., 2-Ethyl-2-hexenoic Acid)

The oxidation of this compound readily leads to the formation of 2-Ethyl-2-hexenoic Acid . This process can be activated by light, catalyzed by transition metal salts, and can be autocatalytic, meaning the products of the reaction catalyze further oxidation chemicalbook.comchemicalbook.com. Studies have shown that the oxidation of pure this compound is a first-order reaction, yielding 2-ethyl-2-hexenoic acid as a primary product, along with other compounds such as 3-heptanone (B90015) and butyric acid nih.gov. The presence of nickel oxide particles on certain catalysts has also been implicated in the formation of oxidation byproducts like 2-ethyl-hexenoic and 2-ethyl-hexanoic acids during hydrogenation processes scielo.brscite.ai.

Research on Oxidative Degradation Pathways

Research into the oxidative degradation of this compound reveals that it is a first-order reaction. When pure this compound undergoes oxidation, the primary products identified include 2-ethyl-2-hexenoic acid, 3-heptanone, and butyric acid, along with an unidentified compound nih.gov. The degradation process can be influenced by environmental factors, as indicated by studies on its persistence on agricultural materials like barley and wheat, where its half-life was found to be 14 and 49 hours, respectively nih.gov.

The general oxidative degradation of aldehydes, including this compound, often involves molecular oxygen. This process can lead to the formation of carboxylic acids and formate (B1220265) esters, potentially through Baeyer–Villiger reactions involving peracids or hydroperoxide intermediates. Autoxidation reactions can be activated by light and catalyzed by transition metal salts, and are often autocatalytic. The addition of antioxidants can slow down these autoxidation processes chemicalbook.comresearchgate.net. For instance, the oxidation of 2-ethylhexanal (a related compound formed from this compound hydrogenation) to 2-ethylhexanoic acid has been efficiently achieved using oxygen or air in the presence of N-hydroxyphthalimide researchgate.net.

Polymerization and Oligomerization Studies of this compound

Aldehydes, including this compound, are known to participate in self-condensation or polymerization reactions, which are typically exothermic and can be catalyzed by acids chemicalbook.comnih.gov. While specific extensive studies on the polymerization of this compound itself are not detailed in the provided search results, its precursor, n-butyraldehyde, undergoes aldol (B89426) self-condensation to form this compound nih.govresearchgate.netgoogle.comsmolecule.com. This reaction, catalyzed by solid acids like KF-γ-Al₂O₃ or MgO/Al₂O₃, yields this compound with high conversion and selectivity under optimized conditions researchgate.netgoogle.com. The mechanism involves enolate formation, nucleophilic addition, and dehydration .

Advanced Analytical Methodologies and Spectroscopic Characterization in 2 Ethyl 2 Hexenal Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment (e.g., Gas Chromatography)

Gas Chromatography (GC) stands as a primary technique for the quantitative analysis and purity assessment of 2-Ethyl-2-hexenal (B1232207) and its related reaction mixtures. researchgate.net The method is widely applied to monitor the progress of reactions, such as the aldol (B89426) condensation of n-butyraldehyde or the hydrogenation of this compound, by analyzing the composition of the effluent. google.comgoogle.com

In a typical application, the reaction products are identified through GC analysis, where different compounds are separated based on their volatility and interaction with the stationary phase of the column. researchgate.net Chromatograms reveal distinct peaks at specific retention times corresponding to each compound in the mixture, which may include n-butanal, i-butanal, n-butanol, this compound, and the final product, 2-ethyl-hexanol. researchgate.net

For quantitative analysis, the area under each peak is integrated and compared to that of a known standard. This allows for the calculation of conversion rates and selectivity towards the desired products. For instance, in the hydrogenation of this compound over a nickel-based catalyst, GC analysis showed a conversion of 98.29% and a selectivity to 2-ethyl-hexanol of 87.41% under specific conditions. researchgate.net

Detailed parameters for GC analysis have been documented in research, specifying the type of column, temperature programming, and detector used.

| Parameter | Specification | Source |

| Column | 50 m × 0.2 mm ID × 0.5 micron methylsilicone film | google.comgoogle.com |

| Temperature Program | 50°C to 240°C at 8°C per minute | google.comgoogle.com |

| Hold Time | 10 minutes at 240°C | google.comgoogle.com |

| Detector | Flame Ionization Detection (FID) is commonly used. | researchgate.net |

While GC is prevalent, High-Performance Liquid Chromatography (HPLC) also serves as a viable method for analyzing this compound, particularly using reverse-phase columns with a mobile phase of acetonitrile (B52724) and water. sielc.com

Advanced Spectroscopic Methods for Structural Elucidation and Catalyst Characterization (e.g., Scanning Electron Microscopy, X-ray Diffraction, Diffuse Reflectance Spectroscopy, Temperature-Programmed Reduction)

The synthesis of this compound often involves heterogeneous catalysts, the characterization of which is essential for understanding and optimizing the reaction. rsc.orgrsc.org A range of advanced spectroscopic and microscopic techniques are employed for this purpose.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the catalyst's surface morphology and topography. Techniques like Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) can be used to study the internal structure and fragmentation behavior of catalyst particles during a reaction. nih.gov This allows researchers to observe how the catalyst physically changes and interacts with reactants and products at a micro-level. nih.gov

X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystalline structure and phase composition of catalysts. malvernpanalytical.comunsri.ac.id It is used to identify the chemical phases present in the bulk material, such as specific metal oxides or their precursors. unsri.ac.id For example, in the synthesis of a magnesium oxide-aluminum oxide solid solution catalyst for aldol condensation, XRD was used to confirm the formation of the desired MgO--Al2O3 structure. google.com Similarly, in studies of nickel-based catalysts for this compound hydrogenation, XRD analysis helps to identify the compounds and crystalline phases of the synthesized catalysts. researchgate.net The technique can distinguish between crystalline and amorphous materials and provide information on crystallite size. malvernpanalytical.com In situ XRD allows for the study of structural changes in the catalyst under actual reaction conditions. mdpi.com

Diffuse Reflectance Spectroscopy (DRS): DRS, particularly in the UV-visible-near-infrared region, is a powerful non-destructive technique for studying the electronic properties of catalysts, such as supported metal oxides. instras.commpg.de It probes the d-d and charge transfer electronic transitions of transition metal ions, providing information about their oxidation states and coordination environments, which are crucial for catalytic activity. instras.com The technique is based on the reflection of light from a powdered sample, and the resulting spectrum can be transformed using the Kubelka-Munk function to separate absorbance and scattering constants, yielding data analogous to an absorption spectrum. mpg.de

Temperature-Programmed Reduction (TPR): TPR is used to study the reducibility of metal oxide catalysts, which is a critical factor in their activation and performance in hydrogenation reactions. researchgate.net In a TPR experiment, the catalyst is heated at a controlled rate in a reducing gas stream (typically H₂), and the consumption of the reducing gas is monitored. The resulting profile, a plot of hydrogen consumption versus temperature, reveals the temperatures at which the metal oxides are reduced. researchgate.net This information is vital for determining the optimal activation (reduction) temperature for a catalyst before its use in a reaction like the hydrogenation of this compound. researchgate.net For example, a TPR profile for a NiO-based catalyst showed two main reduction peaks, indicating the temperatures needed to activate the catalyst. researchgate.net

| Technique | Application in this compound Research | Key Information Obtained | Source |

| SEM | Imaging of catalyst surface and structure. | Morphology, topography, particle size and distribution. | nih.gov |

| XRD | Characterization of catalyst crystalline structure. | Phase identification, crystal structure, crystallite size. | researchgate.netgoogle.commalvernpanalytical.com |

| DRS | Studying electronic properties of catalysts. | Oxidation states, coordination environments of metal ions. | instras.commpg.de |

| TPR | Determining the reducibility of catalysts. | Catalyst reduction temperatures, metal-support interactions. | researchgate.net |

Development of Derivatization Methods for Enhanced Analytical Detection

In certain analytical contexts, converting this compound into a derivative can enhance its detection or impart new functionalities. A notable example is the synthesis of this compound oxime. This derivative is created by reacting this compound with hydroxylamine (B1172632) hydrochloride. researchgate.net

The purpose of this derivatization was to create a novel collector for the flotation of copper ores. The resulting oxime was characterized extensively using elemental analysis, infrared spectroscopy, mass spectrometry, and NMR spectroscopy to confirm its structure. researchgate.net The study found that the this compound oxime derivative exhibited a strong affinity for copper ions (Cu²⁺), binding to them through its C=C and C=N groups. This property made it an effective agent in microflotation tests for minerals like malachite and chalcopyrite, significantly improving their recovery rates compared to standard collectors. researchgate.net This demonstrates how derivatization can be used to tailor the chemical properties of this compound for specific industrial applications.

Analytical Challenges in Trace Detection and Quantification in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices present significant analytical challenges. Complex matrices can include environmental samples, food products, or industrial process streams where numerous other compounds can interfere with the analysis. For instance, this compound has been identified as a minor component in both raw and cooked meats, which are highly complex biological matrices. nih.gov

Key challenges include:

Sample Preparation: Isolating trace amounts of this compound from the matrix is a critical first step. This often requires multi-stage procedures like volatile-compound stripping, adsorption on solid-phase media (e.g., activated charcoal), and subsequent solvent elution to concentrate the analyte and remove interfering substances. researchgate.net

Matrix Interference: Co-extracted compounds from the matrix can interfere with chromatographic separation and detection, potentially masking the analyte's signal or leading to inaccurate quantification.

Sensitivity and Selectivity: Analytical methods must be sensitive enough to detect low concentrations (e.g., µg/L or ppb levels) and selective enough to distinguish this compound from structurally similar compounds. This often necessitates the use of highly selective detectors like mass spectrometers (GC-MS). researchgate.net

Compound Volatility and Reactivity: As an unsaturated aldehyde, this compound has a degree of volatility and reactivity that can lead to losses during sample collection, storage, and preparation if not handled properly.

The analysis of the related compound 2-ethyl-1-hexanol in drinking water highlights these challenges. researchgate.net Researchers developed a method involving stripping the volatile compound from the water, adsorbing it onto activated charcoal, eluting it with a solvent, and finally analyzing it by GC-MS and GC-FID, confirming its presence at levels of 2–10 µg/L. researchgate.net Similar rigorous methodologies are required to overcome the challenges of accurately quantifying this compound in other complex environments.

Environmental Pathways and Remediation Research Pertaining to 2 Ethyl 2 Hexenal

Environmental Occurrence and Source Apportionment Studies

While specific data on the measured concentrations of 2-Ethyl-2-hexenal (B1232207) in various environmental compartments are not extensively documented, its high production volume suggests a potential for environmental contamination. nih.gov The primary pathway for its release into the environment is likely associated with its industrial production and use. This compound is commercially produced from n-butyraldehyde through an aldol (B89426) condensation reaction and serves as a crucial intermediate in the synthesis of 2-ethylhexanol. nih.govgoogle.com In 1993, approximately 34 million pounds of n-butyraldehyde were converted to this compound in the United States. nih.gov

Its applications include the manufacturing of insecticides and as an intermediate in various organic syntheses. nih.gov Given its use and production scale, potential sources of environmental release include emissions during manufacturing processes and losses during its application in chemical synthesis. The compound has also been identified as a minor constituent in both raw and cooked beef. nih.gov

Degradation Pathways in Environmental Matrices

Once released into the atmosphere, this compound, like other volatile organic compounds (VOCs), is subject to degradation by various atmospheric oxidants. The primary elimination pathways for such unsaturated aldehydes include photodegradation and reactions with hydroxyl (•OH) radicals, nitrate (B79036) (•NO3) radicals, and ozone (O3). cukerala.ac.in

Studies on structurally similar compounds, such as trans-2-hexenal, indicate that the reaction with •OH radicals is a major atmospheric loss process. cukerala.ac.inresearchgate.net For E-2-hexenal, gas-phase reactions with •OH and •NO3 radicals are considered the ultimate pathways for its atmospheric removal. researchgate.net Although direct photolysis can occur, for some related aldehydes it is considered a minor removal process compared to radical-initiated oxidation. researchgate.netresearchgate.net The presence of a carbon-carbon double bond and an aldehyde functional group makes this compound reactive towards these atmospheric oxidants, leading to the formation of secondary organic aerosols (SOA). cukerala.ac.in

The biodegradation of this compound has been described as moderate. nih.gov In terrestrial applications, its degradation kinetics have been observed on crops. Research has shown that the compound degrades with a distinct half-life on plant surfaces, indicating susceptibility to biological or abiotic degradation processes in terrestrial systems. nih.gov

| Crop | Half-Life (Hours) |

|---|---|

| Barley | 14 |

| Wheat | 49 |

The oxidation of pure this compound has been shown to be a first-order reaction. nih.gov In both aqueous and atmospheric phases, the compound can react with oxidizing agents. The primary products identified from the oxidation of this compound include carboxylic acids and ketones, resulting from the cleavage of the molecule or the oxidation of the aldehyde group. nih.gov

| Product Name | Chemical Class |

|---|---|

| 2-Ethyl-2-hexenoic acid | Carboxylic Acid |

| 3-Heptanone (B90015) | Ketone |

| Butyric acid | Carboxylic Acid |

Volatile Organic Compound (VOC) Emission Studies Involving this compound

As a substance with a relatively high vapor pressure and use in industrial processes, this compound is classified as a volatile organic compound (VOC). cukerala.ac.in Emissions are anticipated from facilities where it is produced or used as a chemical intermediate. nih.gov However, specific studies quantifying the emission rates of this compound from industrial or commercial sources are not widely available in the reviewed literature. The potential for exposure exists during its production and its subsequent use in the synthesis of other chemicals, such as 2-ethylhexanol. nih.gov

Advanced Treatment and Abatement Technologies for this compound Removal (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment technologies effective for the removal of recalcitrant organic compounds, like this compound, from water and wastewater. wikipedia.orggnest.org These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic pollutants. wikipedia.orgufrn.br

AOPs can convert contaminant materials into stable inorganic compounds such as water, carbon dioxide, and salts through mineralization. wikipedia.org These methods are particularly suitable for treating wastewater containing biologically toxic or non-degradable materials, including aromatics, pesticides, and VOCs. wikipedia.org

Common AOPs applicable to the degradation of compounds like this compound include:

Ozonation (O3): Involves the application of ozone, which can directly oxidize pollutants or decompose to form hydroxyl radicals. mdpi.com

Hydrogen Peroxide/UV Light (H2O2/UV): UV light is used to cleave hydrogen peroxide molecules, generating hydroxyl radicals. gnest.orgmdpi.com

Fenton and Photo-Fenton Processes: These systems use a combination of hydrogen peroxide and iron salts (typically Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. wikipedia.orggnest.org

Titanium Dioxide (TiO2)/UV Photocatalysis: This heterogeneous catalysis process uses UV light to activate a semiconductor catalyst (TiO2), which then generates hydroxyl radicals from water. wikipedia.orggnest.org

These technologies are capable of achieving high removal percentages for organic pollutants, often exceeding 90%, making them a promising option for the abatement of this compound in industrial wastewater streams. mdpi.com

Applications of 2 Ethyl 2 Hexenal As a Chemical Intermediate

Role in the Synthesis of Commercial Chemicals

The primary industrial application of 2-Ethyl-2-hexenal (B1232207) is as a crucial building block for the synthesis of other high-value organic compounds. It is typically produced from n-butyraldehyde through an aldol (B89426) condensation reaction. nih.gov

A major pathway for the utilization of this compound is its hydrogenation to produce 2-Ethylhexanol. rsc.orgresearchgate.netresearchgate.net This eight-carbon alcohol is a key component in the synthesis of various esters that function as plasticizers, which are additives used to increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC). google.com

The industrial production of 2-Ethylhexanol often involves a multi-step process starting from propylene, which is converted to n-butyraldehyde. The subsequent aldol condensation of n-butyraldehyde yields this compound, which is then hydrogenated to form 2-Ethylhexanol. google.com This alcohol is reacted with acids such as phthalic anhydride (B1165640) or trimellitic anhydride to create high-molecular-weight esters.

Key plasticizers derived from 2-Ethylhexanol include:

Dioctyl Phthalate (B1215562) (DOP) or Di(2-ethylhexyl) phthalate (DEHP): One of the most common plasticizers for PVC, manufactured from 2-Ethylhexanol. researchgate.netgoogle.com

Trioctyl Trimellitate (TOTM): A plasticizer used in applications requiring high-temperature resistance.

The significant global production volume of 2-Ethylhexanol underscores the importance of this compound as its direct precursor. google.com

| Plasticizer Name | Abbreviation | Precursor Alcohol | Primary Use |

|---|---|---|---|

| Dioctyl Phthalate / Di(2-ethylhexyl) phthalate | DOP / DEHP | 2-Ethylhexanol | General-purpose plasticizer for PVC |

| Trioctyl Trimellitate | TOTM | 2-Ethylhexanol | High-temperature applications in PVC |

This compound is also an intermediate in the production of 2-Ethylhexanoic Acid. wikipedia.org This carboxylic acid and its metal salt derivatives have a broad range of industrial applications. The synthesis pathway involves the hydrogenation of this compound to 2-ethylhexanal (B89479), which is then oxidized to yield 2-Ethylhexanoic Acid. wikipedia.orgintratec.us

Applications of 2-Ethylhexanoic Acid include:

Paint Driers: Metal salts of 2-Ethylhexanoic acid (e.g., cobalt, manganese, and zirconium salts) are used to accelerate the drying of paints, coatings, and inks.

Plasticizers and Stabilizers: Used in the production of plasticizers and as heat stabilizers for PVC.

Lubricants: It is a raw material for synthetic lubricants.

Corrosion Inhibitors: Employed in automotive coolants and metalworking fluids. nih.gov

The oxidation of this compound itself can also lead to the formation of 2-ethyl-2-hexenoic acid, a related compound. nih.gov

The versatility of this compound extends to its role as a precursor for other important industrial chemicals.

Octylacrylate (2-Ethylhexyl acrylate): 2-Ethylhexanol, derived from this compound, is reacted with acrylic acid through esterification to produce 2-Ethylhexyl acrylate. wikipedia.orggoogle.comnih.govintratec.usgoogle.com This monomer is a fundamental component in the production of acrylic polymers, which are widely used in adhesives, coatings, textiles, and plastics. google.comwikipedia.org

Agro-chemicals: this compound is utilized as an intermediate in the manufacturing of insecticides. nih.govchemicalbook.comsfdchem.comnih.gov Its chemical structure can be modified to create active ingredients for pest control formulations.

Non-Human Biological Activities and Material Preservation Research

Beyond its role as a chemical intermediate, this compound exhibits inherent biological activities that are the subject of ongoing research for material preservation and pest control.

This compound has demonstrated significant antifungal and antimicrobial properties. nih.gov This has led to its investigation as a preservative for moist plant materials, which are susceptible to spoilage by fungi and bacteria.

Research has shown its effectiveness in preserving:

Grains, Straw, and Hay: It can inhibit the growth of molds and fungi that degrade the quality of stored agricultural products. nih.gov

Fruits and Vegetables: Studies have explored the use of (E)-2-hexenal as a fumigant to control postharvest pathogens like Botrytis cinerea on strawberries and kiwifruit and Aspergillus flavus on peanut seeds. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net It has also shown antimicrobial activity against foodborne pathogens such as Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes, suggesting its potential to improve the safety of fresh-sliced apples. researchgate.netnih.gov

The mechanism of its antifungal action is believed to involve the disruption of fungal cell membranes and walls, and interference with mitochondrial energy metabolism. frontiersin.orgresearchgate.netnih.gov

| Target Organism | Application/Research Area |

|---|---|

| Botrytis cinerea | Postharvest preservation of strawberries and kiwifruit |

| Aspergillus flavus | Preservation of stored peanut seeds |

| Escherichia coli | Improving safety of fresh-sliced apples |

| Salmonella enteritidis | Improving safety of fresh-sliced apples |

| Listeria monocytogenes | Improving safety of fresh-sliced apples |

In addition to its fungicidal and antimicrobial effects, this compound has been identified as an effective acaricidal agent. nih.gov Acaricides are pesticides that are used to kill mites and ticks. Research into this application explores its potential for use in agricultural or veterinary contexts to control mite populations. nih.gov

Role in Industrial Process Indicators (e.g., Warning and Leak Detection Systems)

This compound serves as a chemical intermediate in the manufacturing of warning agents and leak detectors. nih.govchemicalbook.com Its utility in this sector is primarily associated with its strong, pungent odor, which allows for the detection of its presence even at low concentrations, a critical feature for substances used in warning and leak detection systems. chemicalbook.comsfdchem.com

The chemical reactivity of this compound, owing to its aldehyde and carbon-carbon double bond functionalities, makes it a versatile precursor for the synthesis of various other compounds. chemicalbook.comsfdchem.com While specific industrial synthesis pathways for converting this compound into other named warning agents are not extensively detailed in publicly available literature, its role as an intermediate is acknowledged. nih.gov The production of this compound in high volumes is indicative of its use in various industrial applications, including as a starting material for other chemicals. nih.gov

The properties of this compound that are relevant to its application as a chemical intermediate in warning systems are summarized in the table below.

| Property | Value | Significance as an Intermediate |

|---|---|---|

| Molecular Formula | C8H14O | Provides the carbon backbone for derivatization into other warning agents. nist.gov |

| Molecular Weight | 126.20 g/mol | Influences its volatility and diffusion characteristics. |

| Appearance | Colorless to yellowish liquid | Physical state allows for ease of handling and reaction in liquid phase syntheses. chemicalbook.com |

| Odor | Sharp, powerful, irritating | The inherent strong odor is a desirable characteristic for the end-product warning agents. chemicalbook.comchemicalbook.com |

| Boiling Point | 175-179 °C | A relatively high boiling point suggests it is less volatile than some smaller aldehydes, which can be a factor in controlled reactions. thegoodscentscompany.com |

| Reactivity | Contains both an aldehyde group and a carbon-carbon double bond | These functional groups are sites for a variety of chemical reactions to synthesize a diverse range of derivatives. chemicalbook.comsfdchem.com |

The synthesis of more complex molecules from this compound for use in warning systems would likely involve the chemical modification of its functional groups. The aldehyde group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions. The carbon-carbon double bond can be subjected to addition reactions, allowing for the introduction of different atoms or functional groups that may enhance the desired properties of a warning agent, such as its odor intensity or persistence.

The following table outlines the key reactive sites of this compound and potential transformations relevant to synthesizing derivatives for industrial applications.

| Functional Group | Type of Reaction | Potential Product Class | Relevance to Warning Agents |

|---|---|---|---|

| Aldehyde (-CHO) | Oxidation | Carboxylic Acids (e.g., 2-ethyl-2-hexenoic acid) | Modification of odor profile and chemical stability. |

| Reduction | Alcohols (e.g., 2-ethyl-2-hexenol) | Creates new intermediates for further synthesis. | |

| Condensation | Various larger molecules | Builds more complex structures that could have tailored warning properties. | |

| Alkene (C=C) | Addition (e.g., hydrogenation, halogenation) | Saturated aldehydes, halogenated compounds | Alters volatility, reactivity, and potentially the intensity and character of the odor. |

| Epoxidation | Epoxides | Introduces a reactive epoxide ring for further functionalization. |

While the direct lineage from this compound to specific, commercially used warning agents is not explicitly documented in readily accessible scientific literature, its established use as an intermediate in this field underscores its importance in the chemical industry. nih.govnih.gov Its chemical properties provide a foundation for the synthesis of a variety of derivatives, which can be tailored for specific warning and leak detection applications.

Q & A

Q. What advanced mass spectrometry techniques (e.g., PTR-MS) are suitable for detecting trace impurities or degradation products in this compound?

- Methodological Answer : Proton Transfer Reaction Mass Spectrometry (PTR-MS) is ideal for volatile organic compounds like this compound. It detects low-concentration impurities (e.g., oxidation byproducts such as 2-ethylhexanoic acid) with high sensitivity. Operating parameters include a drift tube voltage of 600 V and H₃O⁺ as the reagent ion .

Q. How should researchers resolve contradictions in spectral data (e.g., IR, NMR) when characterizing this compound, and what validation steps are recommended?

- Methodological Answer :

- Data Cross-Validation : Compare IR and NMR spectra with NIST reference data. For NMR, ensure deuterated solvents (e.g., CDCl₃) are impurity-free.

- Statistical Analysis : Use principal component analysis (PCA) to identify outliers in spectral datasets. Replicate experiments under controlled conditions (e.g., humidity, temperature) to isolate variables .

Q. In kinetic studies of this compound's reactions, how can experimental design account for variables like temperature and solvent polarity to ensure reproducibility?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test interactions between variables. For example:

- Temperature : Test ranges from 25°C to 80°C to assess Arrhenius behavior.

- Solvent Polarity : Compare reaction rates in hexane (nonpolar) vs. ethanol (polar). Use HPLC to quantify product distributions .

Q. What are the common stereoisomers of this compound, and how can chromatographic methods differentiate them?